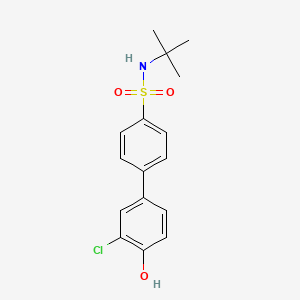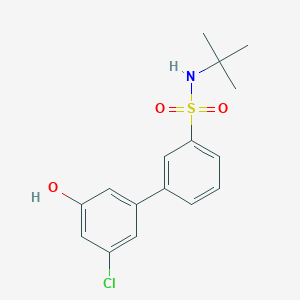
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% (4-t-BSCP) is an organic compound belonging to the class of sulfonamides. It is a derivative of phenol, and is a white crystalline powder with a melting point of 91-92°C. 4-t-BSCP is a versatile reagent used in a variety of synthetic and analytical applications. It is also used in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is a type of sulfonamide, which is a class of compounds that act as inhibitors of enzymes involved in the biosynthesis of folic acid. The sulfonamide moiety of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% binds to the active site of the enzyme, which results in the inhibition of the enzyme's activity and the subsequent inhibition of folic acid synthesis.
Biochemical and Physiological Effects
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% has been shown to have antibacterial and antifungal activity. It has been used in the treatment of various bacterial and fungal infections, including those caused by Streptococcus pneumoniae, Staphylococcus aureus, Escherichia coli, and Candida albicans. It has also been used in the treatment of urinary tract infections and acne.
Advantages and Limitations for Lab Experiments
The main advantage of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is its versatility, as it can be used in a variety of synthetic and analytical applications. It is also relatively inexpensive and easy to obtain. The main limitation of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is that it is a relatively unstable compound, and it can decompose when exposed to heat or light.
Future Directions
Future research on 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% may focus on its potential applications in the synthesis of new pharmaceuticals and agrochemicals, its use as an analytical reagent for the determination of various compounds, and its use as a potential therapeutic agent for the treatment of various bacterial and fungal infections. Additionally, research may focus on improving the stability of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%, as well as its solubility in various solvents. Further research may also focus on the development of new synthetic methods for the preparation of 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Synthesis Methods
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% can be synthesized in a two-step process. In the first step, an aryl sulfonamide is synthesized by reacting an aryl halide with sodium sulfamate in the presence of a base such as pyridine or triethylamine. In the second step, the aryl sulfonamide is reacted with 3-t-butylsulfonyl chloride in the presence of a base such as pyridine or triethylamine to produce 4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95%.
Scientific Research Applications
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol, 95% is a versatile reagent used in a variety of synthetic and analytical applications. It is used in the synthesis of various pharmaceuticals and agrochemicals. It is also used as an analytical reagent in the determination of various compounds, such as carbohydrates, amino acids, and nucleotides. It is also used in the synthesis of other organic compounds, such as heterocycles, and in the synthesis of polymers.
properties
IUPAC Name |
N-tert-butyl-3-(3-chloro-4-hydroxyphenyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18ClNO3S/c1-16(2,3)18-22(20,21)13-6-4-5-11(9-13)12-7-8-15(19)14(17)10-12/h4-10,18-19H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRGWDCIGEFDYGL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C2=CC(=C(C=C2)O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18ClNO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-t-Butylsulfamoylphenyl)-2-chlorophenol | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-Chloro-5-[4-(piperidine-1-carbonyl)phenyl]phenol, 95%](/img/structure/B6382304.png)


![2-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382341.png)
![2-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382344.png)

![2-Chloro-4-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382353.png)
![3-Chloro-5-[4-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382356.png)
![3-Chloro-5-[3-(pyrrolidinylsulfonyl)phenyl]phenol, 95%](/img/structure/B6382364.png)




